molecular formula C9H6BrClN2O B8771021 8-Bromo-2-chloro-3-methylquinazolin-4(3H)-one

8-Bromo-2-chloro-3-methylquinazolin-4(3H)-one

Cat. No. B8771021
M. Wt: 273.51 g/mol
InChI Key: IMXVZRDJIGROBV-UHFFFAOYSA-N
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Patent
US09394297B2

Procedure details

A slurry of 8-bromo-3-methylquinazoline-2,4(1H,3H)-dione (722b, 1.14 g, 4.47 mmol), phosphoryl trichloride (4.09 mL, 44.7 mmol), and N-ethyl-N-isopropylpropan-2-amine (3.11 mL, 17.88 mmol) was stirred at reflux for 19 h. The reaction mixture was concentrated, diluted with ice, basicified with 10 N NaOH to ˜pH 10, filtered, and washed with water to give brown solid. The solid was transferred to an Erlenmeyer flask and dissolved in DCM when a small aqueous layer formed; this was partitioned in a separatory funnel. The organic layer was partially concentrated, loaded onto the column and was purified via automated flash chromatography (silica gel) with 0-40% EtOAc in hexanes to give 8-bromo-2-chloro-3-methylquinazolin-4(3H)-one (722) (1.03 g, 3.77 mmol, 84% yield) as a light yellow solid. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 3.77 (s, 3H) 7.35 (t, J=7.92 Hz, 1H) 8.02 (dd, J=7.82, 1.37 Hz, 1H) 8.21 (dd, J=8.02, 1.37 Hz, 1H). MS (ESI, pos. ion) m/z: 273.9/275.9 (M+1).
Name
8-bromo-3-methylquinazoline-2,4(1H,3H)-dione
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
4.09 mL
Type
reactant
Reaction Step One
Quantity
3.11 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[NH:10][C:9](=O)[N:8]([CH3:13])[C:7]2=[O:14].P(Cl)(Cl)([Cl:17])=O.C(N(C(C)C)C(C)C)C>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([Cl:17])[N:8]([CH3:13])[C:7]2=[O:14]

Inputs

Step One
Name
8-bromo-3-methylquinazoline-2,4(1H,3H)-dione
Quantity
1.14 g
Type
reactant
Smiles
BrC=1C=CC=C2C(N(C(NC12)=O)C)=O
Name
Quantity
4.09 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
3.11 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 19 h
Duration
19 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with ice
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
to give brown solid
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
this was partitioned in a separatory funnel
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was partially concentrated
CUSTOM
Type
CUSTOM
Details
was purified

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=C2C(N(C(=NC12)Cl)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.77 mmol
AMOUNT: MASS 1.03 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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